![molecular formula C10H20Cl2N4O B13455373 1-{1-methyl-5-[(morpholin-4-yl)methyl]-1H-pyrazol-4-yl}methanamine dihydrochloride](/img/structure/B13455373.png)
1-{1-methyl-5-[(morpholin-4-yl)methyl]-1H-pyrazol-4-yl}methanamine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{1-methyl-5-[(morpholin-4-yl)methyl]-1H-pyrazol-4-yl}methanamine dihydrochloride is a chemical compound with a complex structure that includes a pyrazole ring, a morpholine ring, and a methanamine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the production process while maintaining strict quality control standards .
Análisis De Reacciones Químicas
Types of Reactions
1-{1-methyl-5-[(morpholin-4-yl)methyl]-1H-pyrazol-4-yl}methanamine dihydrochloride can undergo various types of chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, solvents, and catalysts. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may yield substituted pyrazole or morpholine derivatives .
Aplicaciones Científicas De Investigación
1-{1-methyl-5-[(morpholin-4-yl)methyl]-1H-pyrazol-4-yl}methanamine dihydrochloride has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 1-{1-methyl-5-[(morpholin-4-yl)methyl]-1H-pyrazol-4-yl}methanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(1-Methyl-1H-pyrazol-4-yl)morpholine
- 1-(4-Methyl-2-morpholin-4-yl-pyrimidin-5-yl)-ethanone
- 2-(1-Methyl-1H-tetrazol-5-ylsulfanyl)-1-morpholin-4-yl-ethanone
Uniqueness
1-{1-methyl-5-[(morpholin-4-yl)methyl]-1H-pyrazol-4-yl}methanamine dihydrochloride is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This uniqueness makes it a valuable compound for various scientific research applications and industrial uses .
Propiedades
Fórmula molecular |
C10H20Cl2N4O |
|---|---|
Peso molecular |
283.20 g/mol |
Nombre IUPAC |
[1-methyl-5-(morpholin-4-ylmethyl)pyrazol-4-yl]methanamine;dihydrochloride |
InChI |
InChI=1S/C10H18N4O.2ClH/c1-13-10(9(6-11)7-12-13)8-14-2-4-15-5-3-14;;/h7H,2-6,8,11H2,1H3;2*1H |
Clave InChI |
YXUDIFWOLCVFMN-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=C(C=N1)CN)CN2CCOCC2.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(4-Chlorophenyl)methyl]pyrrolidine-2,3-dione](/img/structure/B13455292.png)
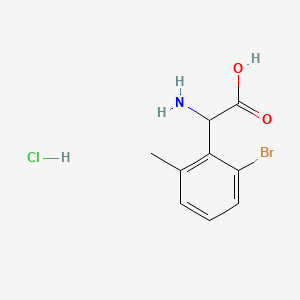
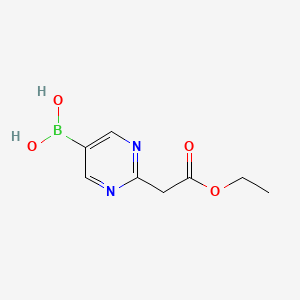

![[3-(Aminomethyl)-1-methylpyrrolidin-3-yl]methanol](/img/structure/B13455322.png)
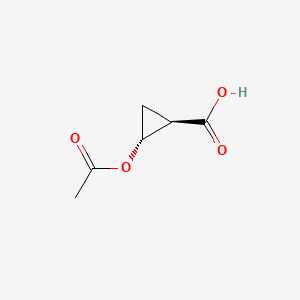
![1-Oxaspiro[3.3]heptan-6-one](/img/structure/B13455328.png)

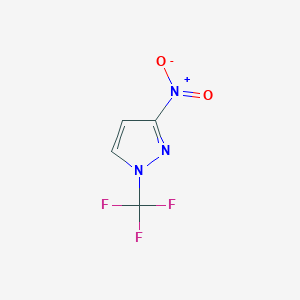
![4-Phenyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B13455345.png)
![2-Azaspiro[3.6]decane](/img/structure/B13455356.png)
![6',8'-dimethoxy-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline] hydrochloride](/img/structure/B13455364.png)
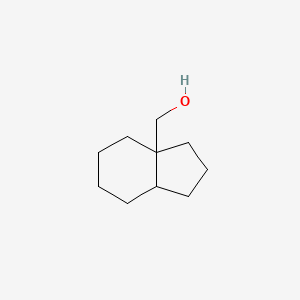
![benzyl N-{1-methyl-2-oxabicyclo[2.2.2]octan-4-yl}carbamate](/img/structure/B13455369.png)
